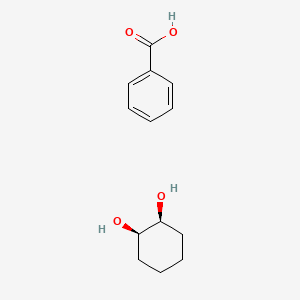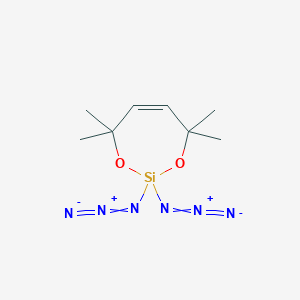
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine is an organosilicon compound known for its unique structural features and reactivity. This compound contains azido groups and a dioxasilepine ring, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine.
Azidation Reaction: The introduction of azido groups is achieved through a reaction with sodium azide (NaN₃) under controlled conditions. This step requires careful handling due to the potential explosiveness of azides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in substitution reactions, often with nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine has several scientific research applications:
Chemical Synthesis: It is used as a precursor in the synthesis of other organosilicon compounds and azido-containing molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its azido groups can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine exerts its effects is primarily through its azido groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 2,2-Diazido-4,4,7,7-tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine include:
2,2-Diazido-4,4,7,7-tetramethyl-1,3,2-dioxasilepine: A closely related compound with a similar structure but different reactivity.
4,4,7,7-Tetramethyl-4,7-dihydro-2H-1,3,2-dioxasilepine: The non-azido analog, which lacks the azido groups and thus has different chemical properties.
Azido-containing Organosilicon Compounds: Other organosilicon compounds with azido groups, which may have similar reactivity but different structural features.
The uniqueness of this compound lies in its combination of azido groups and the dioxasilepine ring, providing a distinct set of chemical properties and reactivity.
Properties
CAS No. |
184763-34-6 |
|---|---|
Molecular Formula |
C8H14N6O2Si |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2,2-diazido-4,4,7,7-tetramethyl-1,3,2-dioxasilepine |
InChI |
InChI=1S/C8H14N6O2Si/c1-7(2)5-6-8(3,4)16-17(15-7,13-11-9)14-12-10/h5-6H,1-4H3 |
InChI Key |
QNOYZWIVLIXRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(O[Si](O1)(N=[N+]=[N-])N=[N+]=[N-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


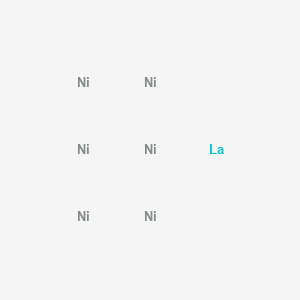
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
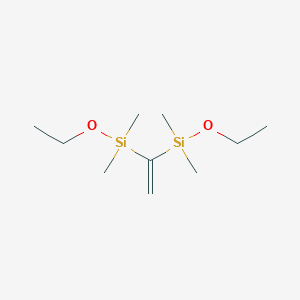
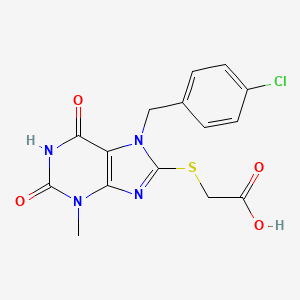
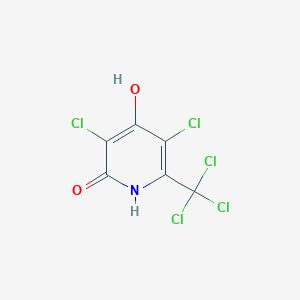
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
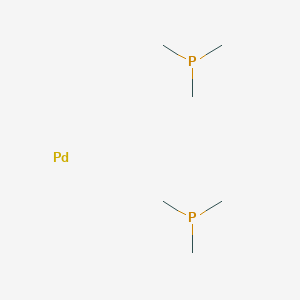
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)

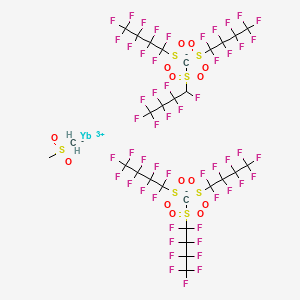
![4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B14258035.png)
